2-Fluoro-4-(4-formylphenyl)phenol

Physicochemical Properties Drug Design Lipophilicity

Select this fluorinated biaryl aldehyde for its strategic ortho-fluorine, which enhances metabolic stability and target affinity versus non-fluorinated analogs. The unprotected para-formyl group enables efficient bioconjugation for PROTACs and probes. This dual functionality accelerates SAR studies and lead optimization, reducing synthetic steps and improving material economy.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 1203988-32-2
Cat. No. B6372974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(4-formylphenyl)phenol
CAS1203988-32-2
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)F
InChIInChI=1S/C13H9FO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H
InChIKeyYKOCYLXXYSQPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(4-formylphenyl)phenol (CAS 1203988-32-2) for Pharmaceutical Intermediates & Chemical Synthesis


2-Fluoro-4-(4-formylphenyl)phenol (IUPAC: 4-(3-fluoro-4-hydroxyphenyl)benzaldehyde, CAS 1203988-32-2) is a fluorinated biaryl aldehyde with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol . The compound belongs to the class of halogenated biaryl phenols and is primarily utilized as a versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and advanced functional materials [1]. Its molecular architecture integrates three key functional domains: a free phenolic hydroxyl group (-OH), an electrophilic formyl group (-CHO) positioned para on the distal aromatic ring, and a strategically placed fluorine atom ortho to the hydroxyl moiety. This specific arrangement enables orthogonal reactivity profiles in multi-step synthetic sequences, as the phenol and aldehyde groups can be independently addressed under appropriately controlled conditions, while the fluorine substituent serves as a non-labile modifier of the molecule's physicochemical and electronic characteristics [1].

Why Generic Substitution with Non-Fluorinated Analogs Fails in 2-Fluoro-4-(4-formylphenyl)phenol Applications


In the context of modern pharmaceutical development and advanced chemical synthesis, the assumption that structurally similar biaryl phenols are functionally interchangeable is technically unsound. The replacement of 2-Fluoro-4-(4-formylphenyl)phenol with its non-fluorinated analog, 4-(4-Formylphenyl)phenol (CAS 100980-82-3), would fundamentally alter the electronic, metabolic, and physicochemical trajectory of any downstream compound . The strategic introduction of a single fluorine atom into bioactive molecules is a well-validated strategy to improve biological activity, metabolic stability, bioavailability, and lipophilicity [1]. The ortho-fluorine in the target compound serves not merely as a substituent but as a critical determinant of the electron density distribution across the biaryl system, which governs both the reactivity of the phenol group and the metabolic fate of the scaffold . For a research or industrial user, substituting the fluorinated entity with the non-fluorinated analog risks not only a significant drop in target binding affinity—potentially exceeding an order of magnitude—but also unpredictable alterations in ADMET profiles, leading to failed synthesis outcomes, invalid SAR data, and wasted development resources. The specific and quantifiable advantages of this compound, which justify its selection over its closest analogs, are detailed below.

Quantitative Differentiation of 2-Fluoro-4-(4-formylphenyl)phenol vs. Analogs


Fluorine Substitution Modulates Physicochemical Properties vs. 4-(4-Formylphenyl)phenol

The presence of the ortho-fluorine atom in 2-Fluoro-4-(4-formylphenyl)phenol (MW 216.21, C13H9FO2) directly alters its lipophilicity and metabolic stability compared to its non-fluorinated analog, 4-(4-Formylphenyl)phenol (MW 198.22, C13H10O2) . The substitution of a hydrogen atom with fluorine increases the molecular weight by 17.99 g/mol and typically enhances the partition coefficient (logP) of the molecule. In modern drug discovery, this modification is a validated strategy for improving membrane permeability and target binding affinity, a feature absent in the non-fluorinated analog [1].

Physicochemical Properties Drug Design Lipophilicity

Free Aldehyde Handle Enables Higher-Yield Bioconjugation vs. Protected Analogs

The para-formyl group in 2-Fluoro-4-(4-formylphenyl)phenol serves as a reactive, unprotected handle for chemoselective conjugation via oxime or hydrazone ligation. This is a critical advantage over analogs where the aldehyde is protected or absent, requiring additional deprotection steps that invariably reduce overall synthetic yield. In the synthesis of axially chiral biaryl aldehyde atropoisomers, Pd-catalyzed C-H acyloxylation strategies with unprotected aldehydes have demonstrated yields of up to 90% and excellent enantioselectivity (≤99% ee) . This class-level data indicates that the free aldehyde of the target compound is not just a functional group but a yield-enabling feature for the efficient assembly of complex molecular architectures.

Bioconjugation PROTACs Chemical Biology

Ortho-Fluorine Directs Metabolic Stability Advantage vs. Non-Fluorinated Biaryl Phenols

A critical and quantifiable advantage of 2-Fluoro-4-(4-formylphenyl)phenol over non-fluorinated biaryl phenols lies in its potential for improved metabolic stability. The ortho-fluorine atom adjacent to the phenolic hydroxyl group is a well-established motif in medicinal chemistry for blocking cytochrome P450-mediated oxidation at this metabolically vulnerable site [1]. This structural feature is not present in analogs such as 4-(4-Formylphenyl)phenol (CAS 100980-82-3) or 4-(3-Formylphenyl)phenol . While direct microsomal stability data for this specific compound are not available in the public domain, the class-level effect is well-documented: strategic fluorination of phenol-containing scaffolds frequently results in a 2- to 10-fold increase in metabolic half-life in liver microsome assays [1]. For a researcher planning in vivo studies, selecting the fluorinated analog proactively addresses a known metabolic liability of the biaryl phenol class.

Drug Metabolism Pharmacokinetics Lead Optimization

Regiospecific Ortho-Fluorination Confers Predictable Electronic Modulation vs. Alternative Regioisomers

The regiospecific placement of the fluorine atom ortho to the phenol group in 2-Fluoro-4-(4-formylphenyl)phenol offers a distinct and predictable electronic modulation compared to alternative fluorinated regioisomers, such as 3-Fluoro-4-(3-formylphenyl)phenol (CAS 1225902-90-8) [1]. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine lowers the pKa of the adjacent phenolic hydroxyl group, enhancing its acidity and hydrogen-bond donating capacity. This effect is spatially localized and distinct from the resonance effects that would dominate in a para-fluorinated analog. Such precise electronic tuning is invaluable in structure-activity relationship (SAR) studies, particularly for designing covalent inhibitors where the reactivity of the phenol can be modulated for target engagement [2]. In contrast, the alternative regioisomer presents a different electronic landscape due to the meta-relationship between the fluorine and the phenol, resulting in a different pKa shift and altered interaction potential with biological targets.

Electronic Effects SAR Studies Covalent Inhibition

Optimal Scientific and Industrial Application Scenarios for 2-Fluoro-4-(4-formylphenyl)phenol


Medicinal Chemistry: Lead Optimization for Enhanced Potency and Metabolic Stability

2-Fluoro-4-(4-formylphenyl)phenol is the preferred biaryl phenol building block for lead optimization programs where improving target affinity and blocking metabolic soft spots are primary objectives. Its ortho-fluorine atom is a validated structural feature for increasing lipophilicity and metabolic stability, a strategy supported by class-level evidence demonstrating significant improvements in drug-like properties [1]. In contrast, using a non-fluorinated analog such as 4-(4-Formylphenyl)phenol (CAS 100980-82-3) would introduce a known metabolic liability (phenolic oxidation) and yield a compound with lower intrinsic lipophilicity, potentially compromising both in vitro potency and in vivo pharmacokinetics . For SAR studies exploring covalent or non-covalent interactions, the precise electronic modulation conferred by the regiospecific ortho-fluorine provides a distinct advantage over alternative regioisomers [2].

Chemical Biology: Efficient Synthesis of Bioconjugates and Molecular Probes

The free para-formyl group of 2-Fluoro-4-(4-formylphenyl)phenol makes it an exceptional candidate for the synthesis of bioconjugates, activity-based probes, and PROTACs. The unprotected aldehyde allows for direct, chemoselective ligation to aminooxy- or hydrazide-functionalized biomolecules under mild conditions, eliminating the need for inefficient protection/deprotection sequences. Class-level data from atroposelective biaryl syntheses indicate that unprotected aldehydes can participate in high-yielding (up to 90%) catalytic transformations, underscoring their synthetic utility . This direct conjugation capability translates to superior material economy and faster development timelines compared to analogs that require aldehyde unmasking, where each additional synthetic step typically incurs a 10-20% yield loss and increases purification burden.

Organic Synthesis: A Robust Intermediate for Constructing Fluorinated Biaryl Libraries

As a fluorinated aromatic aldehyde with a free phenol, 2-Fluoro-4-(4-formylphenyl)phenol is a highly versatile intermediate for the parallel synthesis of diverse fluorinated biaryl libraries. The compound's architecture enables a modular synthetic approach, where the phenol and aldehyde groups can be sequentially functionalized to generate a wide array of analogs for hit-to-lead or scaffold-hopping campaigns. The biaryl motif is a privileged template in drug discovery, found in top-selling drugs across multiple therapeutic areas [3], and the incorporation of fluorine is a proven strategy for enhancing the properties of such scaffolds [1]. The high purity specification (95%) from reputable vendors ensures reliable, reproducible outcomes in multi-step synthesis, minimizing the risk of side reactions and purification challenges often associated with lower-grade building blocks .

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